Cy7.5 carboxylic acid

Extinction coefficient Fluorescence brightness NIR cyanine dyes

Cy7.5 carboxylic acid (Cyanine 7.5 carboxylic acid, CAS 1803099-44-6) is a non-sulfonated, carboxyl-functionalized near-infrared (NIR) fluorophore belonging to the heptamethine cyanine dye family. It exhibits an absorption maximum at approximately 788 nm, an emission maximum at approximately 808 nm, a molar extinction coefficient (ε) of 223,000 L·mol⁻¹·cm⁻¹, and a fluorescence quantum yield (Φ) of approximately 0.10.

Molecular Formula C45H49ClN2O2
Molecular Weight 685.3 g/mol
Cat. No. B12284419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy7.5 carboxylic acid
Molecular FormulaC45H49ClN2O2
Molecular Weight685.3 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]
InChIInChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H
InChIKeyNENPZWGBKUDTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy7.5 Carboxylic Acid: A Near-Infrared Cyanine Fluorophore for Deep-Tissue Conjugation and In Vivo Imaging Procurement


Cy7.5 carboxylic acid (Cyanine 7.5 carboxylic acid, CAS 1803099-44-6) is a non-sulfonated, carboxyl-functionalized near-infrared (NIR) fluorophore belonging to the heptamethine cyanine dye family. It exhibits an absorption maximum at approximately 788 nm, an emission maximum at approximately 808 nm, a molar extinction coefficient (ε) of 223,000 L·mol⁻¹·cm⁻¹, and a fluorescence quantum yield (Φ) of approximately 0.10 [1]. The carboxylic acid functional group enables covalent conjugation to amine-containing biomolecules via standard carbodiimide chemistry, though pre-activated NHS ester derivatives are typically preferred for direct labeling workflows [2]. The free acid form is primarily sourced as a versatile intermediate for custom conjugate synthesis, nanoparticle loading, and applications where a non-activated NIR reporter is required .

Why Cy7.5 Carboxylic Acid Cannot Be Casually Substituted with Cy7, ICG, or Alexa Fluor 750 in Quantitative NIR Applications


Despite overlapping NIR spectral windows, Cy7.5 carboxylic acid is structurally and photophysically distinct from its closest apparent analogs. The Cy7.5 chromophore incorporates a cyclohexane moiety within its internal heptamethine chain that rigidifies the conjugated π-system, yielding a 20% improvement in fluorescence quantum yield relative to the parent Cy7 structure and a 12% higher molar extinction coefficient (ε = 223,000 vs. 199,000 for Cy7) . Compared to indocyanine green (ICG), Cy7.5 exhibits a higher quantum yield (Φ ≈ 0.10 vs. 0.09 for ICG) and a markedly higher extinction coefficient (ε = 223,000 vs. 121,000–232,000 for ICG, depending on solvent) [1]. Its emission maximum at ~808 nm is red-shifted by approximately 35 nm versus Cy7 (~773 nm), placing it deeper within the tissue NIR transparency window and reducing photon scattering and autofluorescence background . The non-sulfonated carboxylic acid form also presents a distinct solubility and reactivity profile versus its sulfo-Cy7.5 counterpart, making it specifically suited for organic-phase conjugation and hydrophobic nanoparticle encapsulation strategies where aqueous solubility of the free dye is undesirable . These quantitative spectral and structural differences mean that swapping Cy7.5 for Cy7, ICG, or Alexa Fluor 750 without re-validating signal intensity, tissue penetration depth, and conjugation efficiency can compromise experimental reproducibility.

Cy7.5 Carboxylic Acid vs. Comparators: Quantitative Evidence for Differentiated Scientific Procurement


Molar Extinction Coefficient: Cy7.5 Carboxylic Acid Outperforms Cy7 by 12% and ICG by ~84%

Cy7.5 carboxylic acid exhibits a molar extinction coefficient (ε) of 223,000 L·mol⁻¹·cm⁻¹ at its absorption maximum of 788 nm, which is 12.1% higher than the 199,000 L·mol⁻¹·cm⁻¹ reported for the parent Cy7 fluorophore at 750 nm . Compared to indocyanine green (ICG), Cy7.5's extinction coefficient is approximately 84% higher than the 121,000 M⁻¹cm⁻¹ value reported for ICG in aqueous buffer, though ICG can reach up to 232,000 in methanol [1]. Since fluorescence brightness is proportional to the product of ε and quantum yield, this higher extinction coefficient directly translates to proportionally greater signal per unit concentration under identical excitation conditions.

Extinction coefficient Fluorescence brightness NIR cyanine dyes

Emission Wavelength Red-Shift: Cy7.5 Carboxylic Acid Emits 35 nm Deeper into the NIR Tissue Transparency Window than Cy7

Cy7.5 carboxylic acid exhibits an emission maximum at 808 nm, which is red-shifted by 35 nm compared to Cy7 (773 nm) and extends further into the near-infrared window I (700–900 nm) where biological tissue exhibits maximal optical transparency . This 35 nm shift reduces photon scattering approximately proportionally to λ⁻⁴ (Rayleigh scattering), translating to an estimated ~19% reduction in scattering losses relative to Cy7 at comparable tissue depths . The emission wavelength of Cy7.5 carboxylic acid at 808 nm also exceeds the ~800 nm threshold often cited as optimal for deep-tissue small animal imaging, whereas Cy7 at 773 nm falls below it .

Emission wavelength Tissue penetration depth NIR window I

Fluorescence Quantum Yield: Cy7.5 Carboxylic Acid Achieves 20% Improvement over Parent Cy7 via Cyclohexane-Enhanced Rigidity

The Cy7.5 chromophore incorporates a cyclohexane moiety within the internal heptamethine chain that rigidifies the conjugated π-system and reduces non-radiative decay pathways. This structural modification yields a fluorescence quantum yield improvement of 20% compared to the parent Cy7 structure, as confirmed by the manufacturer's direct comparison . The absolute quantum yield of Cy7.5 carboxylic acid is approximately 0.10 in organic solvents, compared to a typical quantum yield below 0.08 for the parent Cy7 in comparable media [1]. This structural distinction is absent in Cy7, ICG, and Alexa Fluor 750, none of which incorporate the cyclohexane ring in the polymethine bridge [2].

Quantum yield Structural rigidity Cyanine dye design

In Vivo Tumor Contrast Enhancement: Cy7.5-Conjugated Nanoparticles Achieve Up to 74-Fold Greater Tumor Contrast than Free Cy7.5

In an orthotopic human breast cancer MDA-MB-231 xenograft model in nude mice, hyaluronic acid nanoparticles with covalently conjugated Cy7.5 (NanoCy7.5₁₀₀-H) demonstrated 74-fold greater tumor contrast than free Cy7.5 alone at 24 hours post-administration (p < 0.0001) [1]. In immune-competent BALB/c mice bearing orthotopic 4T1 breast tumors, NanoCy7.5₁₀₀-H maintained 14.8-fold greater contrast than free Cy7.5 (p < 0.0001) [1]. In a separate prostate tumor xenograft (PC3) study, NanoCy7.5 formulated with 10 kDa hyaluronic acid improved tumor signal-to-noise ratio (SNR) by 6.6-fold over free Cy7.5, while NanoCy7.5 with 100 kDa HA achieved a 3.1-fold SNR improvement [2]. These data demonstrate that Cy7.5, when covalently conjugated (exploiting the carboxylic acid handle for amide bond formation), provides quantifiably superior tumor contrast enhancement compared to physically entrapped ICG (NanoICG: 2.9-fold SNR improvement over free ICG) [2].

In vivo imaging Tumor-to-background ratio Image-guided surgery

Solubility Profile: Non-Sulfonated Cy7.5 Carboxylic Acid Enables Organic-Phase Conjugation Strategies Distinct from Water-Soluble Sulfo-Cy7.5

Cy7.5 carboxylic acid (non-sulfonated form) is freely soluble in polar organic solvents including DMF, DMSO, and dichloromethane, but exhibits low aqueous solubility [1]. This contrasts with Sulfo-Cy7.5 carboxylic acid, which incorporates four sulfonate groups and is highly water-soluble . While Sulfo-Cy7.5 is preferred for direct aqueous bioconjugation to proteins and antibodies, the non-sulfonated Cy7.5 carboxylic acid is specifically suited for hydrophobic nanoparticle encapsulation, organic-phase polymer conjugation, and loading into liposomal or PLGA nanoparticle formulations where aqueous solubility of the free dye would be detrimental to encapsulation efficiency [2]. The two forms share nearly identical spectral properties (Δλem ≈ 3–11 nm due to sulfonate-induced shifts), meaning selection is driven by the conjugation environment rather than optical performance .

Solubility Bioconjugation strategy Organic-phase chemistry

Extinction Coefficient Advantage of Cy7.5 Carboxylic Acid Over Alexa Fluor 750 in the NIR Imaging Window

Alexa Fluor 750 is a commercially prominent NIR dye with spectral similarity to Cy7 (excitation/emission ~749/775 nm) and is often positioned as a photostable alternative to cyanine dyes . However, Cy7.5 carboxylic acid operates at a significantly longer wavelength (ex/em 788/808 nm) that falls outside the optimal detection range of Alexa Fluor 750 . The emission maximum of Alexa Fluor 750 is approximately 775 nm, whereas Cy7.5 emits at 808 nm—a difference of 33 nm that places Cy7.5 more favorably within the NIR-I tissue transparency window . Furthermore, Cy7.5's extinction coefficient of 223,000 M⁻¹cm⁻¹ exceeds the typical ε values of spectrally similar Alexa Fluor 750 conjugates, contributing to greater per-molecule brightness at equivalent labeling densities . Alexa Fluor 750 is noted for superior photostability under sustained illumination, but for in vivo imaging applications where deep-tissue penetration and low background are prioritized over photostability, Cy7.5's longer emission wavelength provides a quantifiable advantage .

Alexa Fluor 750 Brightness comparison NIR fluorophore selection

Optimal Procurement Scenarios for Cy7.5 Carboxylic Acid Based on Quantitative Differentiation Evidence


Covalent Conjugation to Hyaluronic Acid or Hydrophobic Polymer Nanoparticles for Image-Guided Tumor Surgery

The carboxylic acid functional group of Cy7.5 enables stable covalent amide bond formation with amine-functionalized polymers. Evidence from orthotopic xenograft models demonstrates that Cy7.5-covalently-conjugated hyaluronic acid nanoparticles achieve 74-fold greater tumor contrast than free Cy7.5 (p < 0.0001), substantially outperforming physically entrapped ICG formulations (2.3-fold for NanoICG) [1]. The non-sulfonated Cy7.5 carboxylic acid is the preferred starting material for this application because its low aqueous solubility favors hydrophobic encapsulation and organic-phase conjugation chemistry . Researchers developing targeted NIR nanoparticle formulations for intraoperative imaging should select the non-sulfonated carboxylic acid form for its compatibility with hydrophobic polymer matrices and its superior tumor contrast enhancement when covalently conjugated.

Custom Biomolecule Labeling via Carbodiimide-Mediated Conjugation in Organic Solvent Systems

Cy7.5 carboxylic acid (ε = 223,000 M⁻¹cm⁻¹, λem = 808 nm) can be directly activated with EDC/NHS chemistry for conjugation to amine-containing biomolecules in DMF or DMSO, avoiding premature hydrolysis that occurs with pre-activated NHS esters in aqueous buffers [1]. This approach is advantageous when labeling hydrophobic peptides, small-molecule drugs, or polymers that require organic co-solvents for solubility. The 35 nm emission red-shift relative to Cy7 (808 vs. 773 nm) provides measurably lower tissue autofluorescence background, making Cy7.5-carboxylic-acid-labeled conjugates the superior choice for in vivo biodistribution studies where deep-tissue signal detection is critical .

NIR Fluorophore Screening and Reference Standard for Conjugate Quality Control

The free carboxylic acid form of Cy7.5 serves as a non-reactive reference standard for spectrophotometric determination of dye-to-biomolecule labeling ratios (degree of labeling, DOL) in Cy7.5 conjugates [1]. Because the extinction coefficient (223,000 M⁻¹cm⁻¹) and quantum yield (0.10) are well-characterized and independent of the reactive handle, the carboxylic acid form can be used to generate standard curves for quantifying conjugated Cy7.5 in purified protein, antibody, or nanoparticle preparations . Its CAS registry number (1803099-44-6) and defined purity specification (≥95% by ¹H NMR and HPLC-MS) further support its use as a characterized analytical reference material for QC workflows .

Hydrophobic Drug Delivery System Loading Where Aqueous Dye Solubility Is Contraindicated

In PLGA nanoparticle, liposomal, or polymeric micelle formulations where dye payload must partition into the hydrophobic core during solvent-evaporation or nanoprecipitation processes, the non-sulfonated Cy7.5 carboxylic acid is the appropriate procurement choice over Sulfo-Cy7.5 [1]. Sulfo-Cy7.5's four sulfonate groups confer high water solubility that drives the dye into the aqueous phase during particle formation, reducing encapsulation efficiency. The non-sulfonated Cy7.5 carboxylic acid, with its low aqueous solubility and high solubility in dichloromethane, DMF, and DMSO, partitions efficiently into the organic phase and achieves higher loading, as demonstrated in PLGA-based theranostic nanoparticle systems .

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